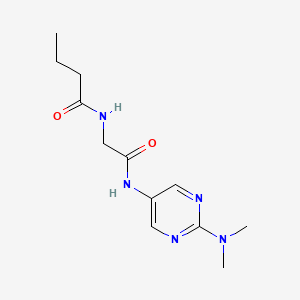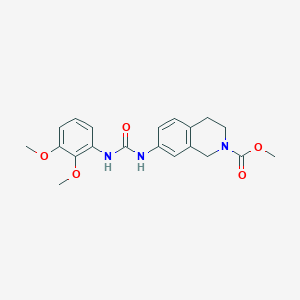
methyl 7-(3-(2,3-dimethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a ureido group attached to the 7-position and a carboxylate ester at the 2-position of the isoquinoline ring. The presence of the dimethoxyphenyl group suggests that it might have interesting chemical properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the ureido group might participate in acid-base reactions, and the ester could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ester and ureido groups could impact its solubility and reactivity .Scientific Research Applications
Synthesis and Derivative Formation
- Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, closely related to the compound , have been synthesized as part of studies on heterocyclic compounds. These syntheses contribute to the understanding of the chemical behavior and potential applications of similar compounds (Rudenko et al., 2013).
Biological Activity and Antitumor Effects
- Compounds similar to methyl 7-(3-(2,3-dimethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate have shown notable cytotoxic activities. For example, 7-oxo-7H-dibenz[f,ij]isoquinolines and 7-oxo-7H-benzo[e]perimidine derivatives, which share structural similarities, demonstrated significant cytotoxic effects and curative activity in certain cancer models (Bu et al., 2001).
Pharmacological Evaluation
- Tetrahydroisoquinoline derivatives, which share a similar core structure with the compound , have been evaluated for their pharmacological properties, particularly in inhibiting dopamine uptake and possessing dopaminomimetic properties. Such studies are crucial for understanding the potential therapeutic applications of these compounds (Zára-Kaczián et al., 1986).
Potential for Antidepressant Activity
- The antidepressant properties of certain tetrahydroisoquinoline derivatives have been explored, highlighting the potential of this compound and its analogs in psychiatric pharmacology (Griffith et al., 1984).
Use in Synthesis of Isoquinoline Derivatives
- The compound is likely to be used in the synthesis of novel isoquinoline derivatives, contributing to research in organic chemistry and medicinal chemistry (Granik et al., 1982).
Future Directions
Properties
IUPAC Name |
methyl 7-[(2,3-dimethoxyphenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-17-6-4-5-16(18(17)27-2)22-19(24)21-15-8-7-13-9-10-23(20(25)28-3)12-14(13)11-15/h4-8,11H,9-10,12H2,1-3H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRPWBMMLCGKJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
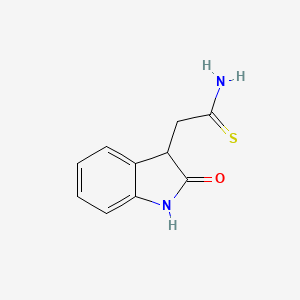
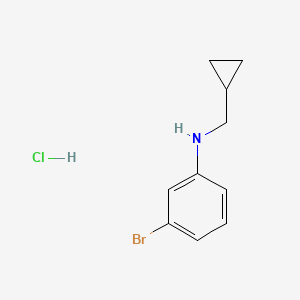
![N-(2-Amino-1-naphthalen-2-ylethyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide](/img/structure/B2374037.png)
![Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate](/img/structure/B2374039.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2374040.png)

![(2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol](/img/structure/B2374044.png)
![1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide](/img/structure/B2374046.png)

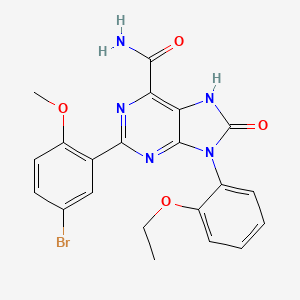
![1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374052.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2374054.png)
